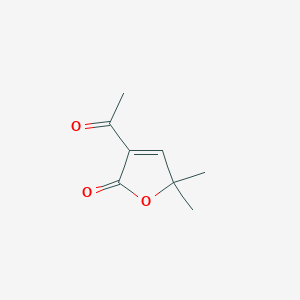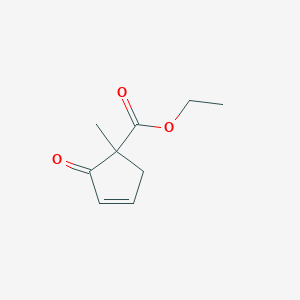![molecular formula C14H8N6O4S2 B13998259 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine CAS No. 73768-64-6](/img/structure/B13998259.png)
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a complex organic compound characterized by the presence of pyrimidine and pyridine rings, each substituted with nitro groups and linked via sulfanyl bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 2,4-dichloropyrimidine reacts with 3-nitropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl bridges can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF.
Coupling Reactions: Palladium catalysts, ligands, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amino derivatives, while substitution reactions could yield a variety of substituted pyrimidine derivatives .
科学的研究の応用
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of other complex organic compounds.
作用機序
The mechanism of action of 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl bridges may facilitate binding to metal ions or proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,4-Bis[(3-aminopyridin-2-yl)sulfanyl]pyrimidine: Similar structure but with amino groups instead of nitro groups.
2,4-Bis[(3-methylpyridin-2-yl)sulfanyl]pyrimidine: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox properties or interactions with biological targets .
特性
CAS番号 |
73768-64-6 |
|---|---|
分子式 |
C14H8N6O4S2 |
分子量 |
388.4 g/mol |
IUPAC名 |
2,4-bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine |
InChI |
InChI=1S/C14H8N6O4S2/c21-19(22)9-3-1-6-15-12(9)25-11-5-8-17-14(18-11)26-13-10(20(23)24)4-2-7-16-13/h1-8H |
InChIキー |
WOYWYOOJJIRJNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)SC2=NC(=NC=C2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


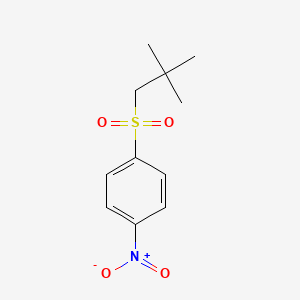
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)

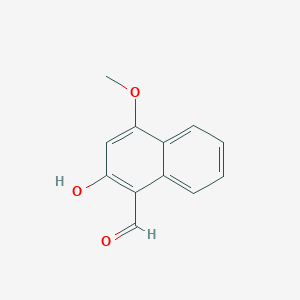

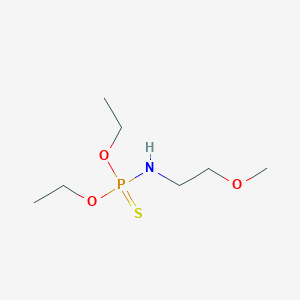
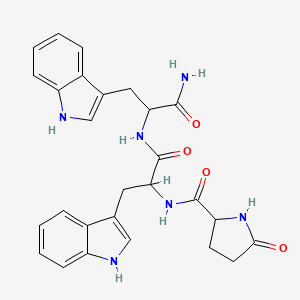

![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
